molecular formula C18H17NO5S2 B2576745 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097872-92-7

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2576745
CAS No.: 2097872-92-7
M. Wt: 391.46
InChI Key: UNGULJLQZXIBMV-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic organic compound featuring a benzodioxine core linked to a sulfonamide group and substituted with both furan and thiophene heterocycles. This specific molecular architecture, which incorporates multiple pharmacologically active motifs, makes it a valuable compound for medicinal chemistry research and drug discovery programs. The 2,3-dihydro-1,4-benzodioxine scaffold is a recognized privileged structure in pharmaceutical development, known for contributing to favorable biological activity and metabolic stability . Simultaneously, the sulfonamide functional group is a classic bioisostere that often confers enhanced binding affinity to biological targets and improved pharmacokinetic properties . This combination suggests potential for investigating novel therapeutic agents. Compounds featuring the benzodioxine-sulfonamide structure have demonstrated research utility in several areas. Structural analogues have been investigated as potential therapeutic agents for complex diseases, with some showing moderate inhibitory activity against enzymes like acetylcholinesterase (relevant for Alzheimer's disease research) and α-glucosidase (relevant for diabetes research) . Furthermore, closely related benzodioxine-containing molecules are being explored in antimicrobial research, particularly as inhibitors of the bacterial cell division protein FtsZ, a promising target for addressing antibiotic-resistant pathogens . The incorporation of both furan and thiophene heterocycles further enhances the compound's utility as a versatile synthetic intermediate. These five-membered heteroaromatic rings are frequently employed in chemical synthesis and materials science due to their electronic properties and their role as bioisosteres for phenyl rings, which can modulate the compound's interaction with biological systems . Researchers can utilize this chemical as a lead compound for structure-activity relationship (SAR) studies, a building block for constructing more complex molecular architectures, or a tool compound for probing biological mechanisms. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c20-26(21,13-5-6-16-17(11-13)24-9-8-23-16)19-12-14(15-3-1-7-22-15)18-4-2-10-25-18/h1-7,10-11,14,19H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGULJLQZXIBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of furan, thiophene, and benzodioxine moieties, contributing to its diverse biological activities. The structural formula is represented as follows:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of various enzymes, including carbonic anhydrase and glycogen synthase kinase 3β (GSK 3β), which are implicated in metabolic disorders and neurodegenerative diseases .
  • Receptor Modulation : The compound has shown potential in modulating receptor activity, which can influence cellular signaling pathways related to inflammation and cancer progression .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. This activity is likely due to its structural components that facilitate interaction with microbial enzymes or cellular structures.

Anticancer Potential

Research has demonstrated that this compound may possess anticancer properties by inhibiting the proliferation of cancer cells. Its mechanism involves inducing apoptosis and cell cycle arrest in specific cancer cell lines .

Case Studies

  • GSK 3β Inhibition : A study highlighted the potential of similar compounds as non-ATP competitive inhibitors of GSK 3β. These inhibitors could be beneficial in treating conditions like Alzheimer's disease and diabetes .
  • Topical Applications : Research on related sulfonamide compounds revealed their efficacy as topical agents for ocular hypotension, suggesting potential applications in ophthalmology for this compound as well .

Research Findings

Study FocusFindingsReference
Enzyme InhibitionDemonstrated nanomolar potency for carbonic anhydrase inhibition.
Anticancer ActivityInduced apoptosis in cancer cell lines; potential for therapeutic use in oncology.
Antimicrobial EffectsEffective against a range of bacterial strains; further studies needed for clinical applications.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has demonstrated potential as an antimicrobial and anticancer agent in preliminary studies. Research indicates significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its ability to interact with biological targets may provide pathways for treating conditions such as cancer and infections. Notably, studies have shown that sulfonamides can inhibit specific enzymes involved in disease processes .

Industry

In industrial applications, this compound is being investigated for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties stemming from the furan and thiophene moieties .

The biological activity of this compound is notable for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, contributing to its potential as a lead compound in antibiotic development .

Case Studies and Experimental Findings

Several studies have explored the therapeutic potential of compounds similar to this compound:

Study FocusFindings
Antimicrobial Activity Compounds containing similar structures exhibit significant antimicrobial properties against various bacterial strains.
Enzyme Inhibition Investigations into enzyme inhibitory potential have shown promise for treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) through inhibition of α-glucosidase and acetylcholinesterase enzymes .
Pharmacokinetics Evaluations using tools like ADMETlab indicate varying permeability and interactions with biomolecules for compounds similar to this compound, essential for determining pharmacodynamics .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on molecular features, functional groups, and inferred physicochemical properties.

Structural Analogues with Heterocyclic Substitutions
Compound Name Molecular Formula Key Substituents/Functional Groups Notable Differences vs. Target Compound
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C24H26FN3O5S Fluorophenyl-piperazinyl group, benzodioxine sulfonamide Piperazinyl group replaces thiophene; introduces fluorine for enhanced lipophilicity.
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C17H15NO5S3 Thiophene sulfonyl group Thiophene sulfonyl (electron-withdrawing) replaces furan; may reduce metabolic stability.
2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide C22H17ClN2O4 Chloropyridine, benzamide Benzamide and chloropyridine substituents alter electron distribution and solubility.

Key Observations :

  • Solubility : The thiophene sulfonyl group in may decrease solubility compared to the target compound’s furan-thiophene ethyl chain due to increased hydrophobicity.
  • Bioactivity : Chloropyridine in could confer distinct reactivity, such as halogen bonding, absent in the target compound.
Functional Group and Tautomerism Comparisons
  • Triazole Derivatives : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thiol and thione forms. The target compound’s benzodioxine sulfonamide lacks this tautomerism, suggesting greater conformational rigidity.
  • Sulfonamide vs.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

  • Methodological Answer : The synthesis typically involves sequential heterocycle coupling and sulfonamide formation. Key steps include:

  • Nucleophilic substitution to attach the furan and thiophene moieties to the ethyl backbone. Base catalysts like triethylamine or NaOH are used to facilitate this step .
  • Sulfonamide linkage via reaction of the benzodioxine sulfonyl chloride intermediate with the primary amine group of the ethyl-heterocycle complex. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are employed to stabilize reactive intermediates .
  • Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with distinct signals for furan (δ 6.2–7.5 ppm), thiophene (δ 7.0–7.8 ppm), and benzodioxine (δ 4.2–4.5 ppm for methylene groups) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves the 3D structure, confirming bond angles and dihedral angles between heterocycles. This is critical for validating stereochemical integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ ion matching calculated m/z) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing the compound, given competing side reactions (e.g., oxidation of thiophene)?

  • Methodological Answer :

  • Solvent selection : Use anhydrous DMF or DCM to minimize hydrolysis of sulfonyl chloride intermediates .
  • Temperature control : Maintain reactions at 0–5°C during sulfonamide coupling to suppress thiophene oxidation. For exothermic steps, gradual reagent addition is critical .
  • Catalytic additives : Introduce antioxidants like BHT (butylated hydroxytoluene) at 0.1–0.5 mol% to stabilize thiophene rings .
  • Real-time monitoring : Use thin-layer chromatography (TLC) or inline FTIR to detect side products early .

Q. How can researchers resolve discrepancies between computational predictions (e.g., QSAR models) and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Validate assay conditions : Ensure compound solubility (e.g., use DMSO with ≤0.1% v/v to avoid micelle formation) and confirm stability via HPLC post-assay .
  • Orthogonal assays : Compare results from colorimetric (e.g., MTT assay ) and fluorometric methods to rule out interference from the compound’s heterocyclic aromaticity.
  • Molecular dynamics simulations : Reassess docking poses using force fields that account for sulfur-containing heterocycles (e.g., AMBER for thiophene interactions) .
  • Metabolite screening : Test for in situ degradation products that may inhibit/activate off-target pathways .

Q. What strategies mitigate challenges in crystallizing this sulfonamide derivative for X-ray studies?

  • Methodological Answer :

  • Co-crystallization agents : Add small molecules (e.g., triiodobenzene) to promote lattice formation .
  • Solvent gradient vapor diffusion : Use 2:1 ethyl acetate/ethanol mixtures to slow nucleation .
  • Cryocooling : Flash-cool crystals at 100 K to reduce thermal motion artifacts during data collection with SHELXL .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Phase-solubility diagrams : Measure solubility in buffered solutions (pH 2–12) and correlate with sulfonamide pKa (~10.5). Low solubility at neutral pH is common due to the hydrophobic benzodioxine moiety .
  • Co-solvency studies : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .

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